molecular formula C10H17NO3 B6324923 Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate CAS No. 1316830-69-9

Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B6324923
CAS No.: 1316830-69-9
M. Wt: 199.25 g/mol
InChI Key: SRTWVHUEGKJMCW-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate: is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate typically involves the reaction of tert-butyl 3,4-epoxypiperidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of inert atmospheres and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Tert-butyl 1,6-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate

Uniqueness

Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate is unique due to its incorporation of both oxygen and nitrogen atoms within its bicyclic structure. This feature distinguishes it from other similar compounds, which may only contain nitrogen or have different ring systems .

Properties

IUPAC Name

tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-7-4-5-13-6-8(7)11/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTWVHUEGKJMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2C1COCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

trans-(4-Bromo-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester (intermediate D) (1.0 g, 3.5 mmol) was dissolved in 35 mL dimethylformamide. Sodium hydride (60%, 214 mg, 5.4 mmol) was added at 0° O. The reaction mixture was stirred at room temperature for 2 h. The reaction mixture was quenched by careful addition of water. The mixture was extracted three times with diethylether. The combined organic phases were dried on sodium sulfate, filtered and evaporated. Purification of the residue by flash chromatography on silica gel (heptane/ethyl acetate 1:0→1:1) yielded the title compound as a colorless oil (499 mg, 70%), MS: m/e=143 [(M-buten)+].
Name
trans-(4-Bromo-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
intermediate D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
214 mg
Type
reactant
Reaction Step Two
Yield
70%

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